molecular formula C14H13FN2O2S2 B2557287 2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide CAS No. 896348-73-5

2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide

Cat. No. B2557287
CAS RN: 896348-73-5
M. Wt: 324.39
InChI Key: LQMZXDQRKHLIRA-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, acetamido group, and 4-fluorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamido group might undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetamido group might increase its solubility in water, while the aromatic thiophene and phenyl rings might contribute to its stability .

Scientific Research Applications

Antimicrobial and Antipathogenic Activity

Thiourea derivatives, including those with thiophene moieties, have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives with fluorine, iodine, and bromide substituents showed significant activity against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of similar compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activity

Research on thiophene-2-carboxamide derivatives indicates promising anticancer activities. Synthesized compounds have been tested in vitro for cytotoxicity against several cancer cell lines, demonstrating good inhibitory activity, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structures. These results highlight the potential of thiophene derivatives as leads in anticancer drug development (Atta & Abdel‐Latif, 2021).

Material Science Applications

Thiophene derivatives have also found applications in materials science, particularly in the development of conductive polymers. For example, cationic polythiophenes have been explored for their DNA-binding properties, indicating potential use in gene delivery systems. Such research underscores the versatility of thiophene derivatives in creating novel materials for biotechnological applications (Carreon, Santos, Matson, & So, 2014).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further to better understand its reactivity, mechanism of action, and potential uses .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S2/c1-16-13(19)11-6-7-20-14(11)17-12(18)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMZXDQRKHLIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide

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